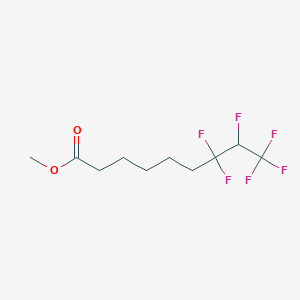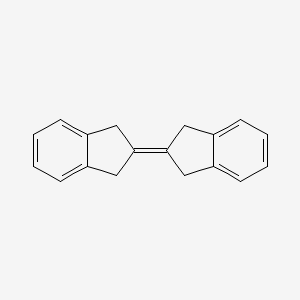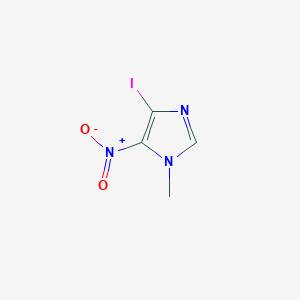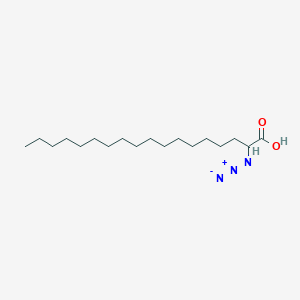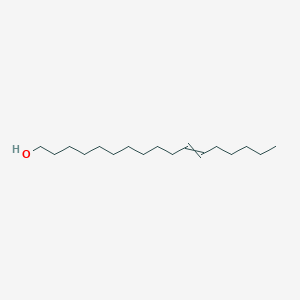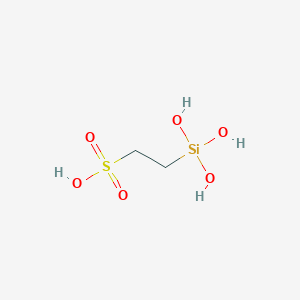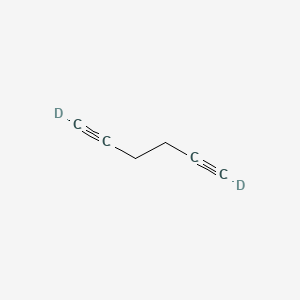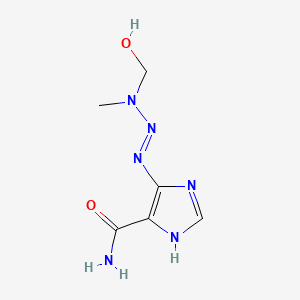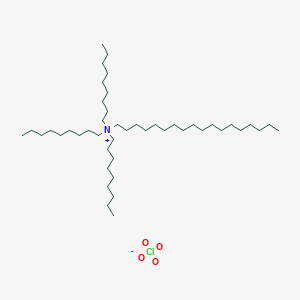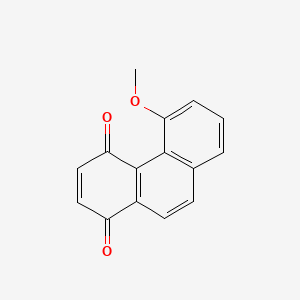
5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hexyl chain, a hydroxyl group, and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 5-hexyl-2-hydroxybenzoic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, NaBH₄, and other reducing agents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorinating agents (Cl₂/FeCl₃), and sulfonating agents (SO₃/H₂SO₄).
Major Products Formed
Oxidation: Formation of 5-hexyl-2-oxo-N-(4-nitrophenyl)benzamide.
Reduction: Formation of 5-hexyl-2-hydroxy-N-(4-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Exhibits similar antibacterial properties.
2,3-dimethoxybenzamide: Known for its antioxidant activity.
3-acetoxy-2-methylbenzamide: Demonstrates antibacterial and antioxidant properties.
Uniqueness
5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to the presence of a hexyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.
Properties
CAS No. |
78417-81-9 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-2-3-4-5-6-14-7-12-18(22)17(13-14)19(23)20-15-8-10-16(11-9-15)21(24)25/h7-13,22H,2-6H2,1H3,(H,20,23) |
InChI Key |
PWHBTZAQDUCCBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


